molecular formula C43H76O2 B12806817 Cholest-5-en-3-yl hexadecanoate

Cholest-5-en-3-yl hexadecanoate

Cat. No.: B12806817
M. Wt: 625.1 g/mol
InChI Key: BBJQPKLGPMQWBU-UHFFFAOYSA-N
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Description

Cholesteryl palmitate is a cholesterol ester formed by the esterification of cholesterol with palmitic acid. It is a significant component of plasma lipoproteins and is involved in the storage and transport of cholesterol in the body. The molecular formula of cholesteryl palmitate is C43H76O2, and it has a molecular weight of 625.0623 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl palmitate can be synthesized through the esterification of cholesterol with palmitic acid. One common method involves heating cholesterol and palmitic acid together in the presence of an acid catalyst at high temperatures. Another method uses cholesteryl acetate and methyl palmitate with sodium ethylate as a catalyst .

Industrial Production Methods: In industrial settings, cholesteryl palmitate is often produced through ester interchange methods. This involves reacting cholesteryl acetate with methyl esters of fatty acids using sodium ethylate as a catalyst. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl palmitate undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Cholesteryl palmitate exerts its effects primarily through its role in lipid metabolism. It is hydrolyzed by cholesterol esterase to release free cholesterol, which can then be utilized by cells or transported to other tissues. The compound also plays a role in the formation of lipid droplets and the storage of cholesterol esters in cells .

Comparison with Similar Compounds

  • Cholesteryl oleate
  • Cholesteryl linoleate
  • Cholesteryl arachidonate

Comparison: Cholesteryl palmitate is unique due to its saturated fatty acid chain, which affects its physical properties and biological functions. In contrast, cholesteryl oleate, linoleate, and arachidonate contain unsaturated fatty acid chains, which influence their behavior in lipid metabolism and storage .

Cholesteryl palmitate’s role in lipid metabolism and its involvement in various biological processes make it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJQPKLGPMQWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H76O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862270
Record name Cholest-5-en-3-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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